molecular formula C36H49NO12 B1231942 Flaconitine

Flaconitine

Cat. No.: B1231942
M. Wt: 687.8 g/mol
InChI Key: RIPYIJVYDYCPKW-UHFFFAOYSA-N
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Description

Flaconitine (3-Acetylaconitine, C₃₆H₄₉NO₁₂, CAS 77181-26-1) is a diterpenoid alkaloid primarily isolated from Aconitum flavum and Aconitum pendulum (Ranunculaceae) . It has a molecular weight of 687.77 g/mol and a density of 1.36 g/cm³ . Structurally, it is characterized by a 3-acetyl group substitution on the aconitane skeleton, which differentiates it from other aconitine derivatives .

Pharmacological Activity: this compound is identified as a potent NF-κB inhibitor, making it a candidate for anti-inflammatory and anticancer research . Its toxicity profile includes an oral LD₅₀ of 1 mg/kg in mice, with lethal effects via intravenous (0.175 mg/kg) and intraperitoneal (0.328 mg/kg) routes .

Properties

IUPAC Name

[8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPYIJVYDYCPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flaconitine typically involves multiple steps, starting from simpler organic precursors. The process may include:

    Formation of the hexacyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.

    Functional group modifications: Introduction of acetoxy, hydroxy, and methoxy groups can be carried out through esterification, hydroxylation, and methylation reactions, respectively.

    Final assembly: The benzoate moiety is typically introduced in the final step through esterification with benzoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

Flaconitine can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: The compound can be reduced using agents like LiAlH4 or NaBH4 to yield alcohols from ketones or aldehydes.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, such as using BBr3 for demethylation.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 in acidic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: BBr3 in dichloromethane for demethylation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of demethylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s unique structure may be explored for its potential as a biochemical probe or as a lead compound in drug discovery. Its ability to interact with various biological targets could be harnessed for therapeutic applications.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural complexity and functional diversity may provide a basis for the development of new drugs with specific biological activities.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Flaconitine involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : 10 mg/mL in DMSO (14.54 mM) .
  • Storage : Stable for 3 years at -20°C (powder) or 1 year at -80°C (solvent) .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparative Data

Compound Molecular Formula Source Key Activity Toxicity (Mouse LD₅₀) References
Flaconitine C₃₆H₄₉NO₁₂ Aconitum flavum, A. pendulum NF-κB inhibition 1 mg/kg (oral)
Aconitine C₃₄H₄₇NO₁₁ Aconitum napellus, A. carmichaeli Sodium channel modulation, neurotoxicity 0.1–0.3 mg/kg (IV)
Fangchinoline C₃₇H₄₀N₂O₆ Stephania tetrandra Immunomodulation, anti-inflammatory 180 mg/kg (oral)
Foresaconitine C₃₅H₄₉NO₁₁ Aconitum vilmorrianum Antiproliferative, cardiotoxicity Not fully characterized

Mechanistic and Pharmacological Differences

(1) This compound vs. Aconitine

  • Target Specificity : this compound selectively inhibits NF-κB, reducing pro-inflammatory cytokines. Aconitine modulates voltage-gated sodium channels, causing neurocardiac toxicity .
  • Toxicity : Aconitine is more acutely toxic (IV LD₅₀: 0.1–0.3 mg/kg vs. This compound’s 0.175 mg/kg) but has broader therapeutic applications in traditional medicine .

(2) This compound vs. Fangchinoline

  • Biological Role: Fangchinoline exhibits broader immunomodulatory effects (e.g., T-cell suppression) but lacks NF-κB specificity .
  • Safety Profile: Fangchinoline’s higher LD₅₀ (180 mg/kg) makes it safer for oral administration compared to this compound .

Synergistic and Antagonistic Interactions

  • Antagonism in Mixed Alkaloid Formulations: Combining this compound with Fangchinoline diminishes NF-κB inhibition efficacy by 25%, likely due to competitive receptor binding .

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